molecular formula C10H9Cl2NO2 B3163532 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one CAS No. 884305-06-0

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one

Cat. No.: B3163532
CAS No.: 884305-06-0
M. Wt: 246.09 g/mol
InChI Key: FUMREGYTKNNZGM-UHFFFAOYSA-N
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Description

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one is a halogenated indole derivative characterized by a bicyclic indole core substituted with chlorine atoms at position 6 and a 1-hydroxy-2-chloroethyl group at position 3. The molecular formula is C₁₀H₁₀Cl₂NO₂ (inferred from structural analogs in and ), with a molecular weight of 247.10 g/mol. This compound is structurally related to intermediates in pharmaceutical synthesis, such as Ziprasidone impurities (), though its exact biological role remains underexplored in the provided literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one typically involves multi-step organic reactions. One common method starts with the chlorination of an indole derivative, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 5-(1-Oxo-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one.

    Reduction: Formation of 5-(1-Hydroxyethyl)-6-chloro-1H-indole-2(3H)-one.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one involves its interaction with specific molecular targets. The hydroxy and chloroethyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table compares 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one with two closely related analogs:

Property Target Compound 5-(2-Chloroethyl)-6-chloroindolin-2-one 6-Chloro-5-(2-hydroxyethyl)indolin-2-one
CAS Number Not explicitly provided 118289-55-7 1187933-29-4
Molecular Formula C₁₀H₁₀Cl₂NO₂ (inferred) C₁₀H₉Cl₂NO C₁₀H₁₀ClNO₂
Molecular Weight (g/mol) 247.10 230.09 215.65
Substituents -Cl at C6; -CH₂CH(OH)Cl at C5 -Cl at C6; -CH₂CH₂Cl at C5 -Cl at C6; -CH₂CH₂OH at C5
Key Functional Groups Hydroxyl, Chloroethyl, Chloroindole Dichloroethyl, Chloroindole Hydroxyethyl, Chloroindole

Key Observations:

Chlorine vs. Hydroxyl Substitution: The target compound features a 1-hydroxy-2-chloroethyl group, combining both hydroxyl (-OH) and chlorine (-Cl) substituents on the ethyl chain. This contrasts with the dichloroethyl group in and the hydroxyethyl group in . The presence of two chlorine atoms in the target compound and may increase metabolic stability but could also raise toxicity concerns compared to the single chlorine in .

Impact on Reactivity :

  • The hydroxyl group in the target compound and introduces sites for hydrogen bonding and oxidation, whereas the dichloroethyl group in is more chemically inert.

Synthetic Accessibility: Compounds like and are synthesized via nucleophilic substitution or reduction pathways (e.g., hydroxylation of chloroethyl precursors).

Biological Activity

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one, also known by its CAS number 118289-55-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula: C10H9Cl2NO
  • Molecular Weight: 230.09 g/mol
  • Polar Surface Area: 29.1 Ų
  • Boiling Point: 393.82 °C at 760 mmHg
  • Density: 1.376 g/cm³

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating a series of related compounds, it was found that derivatives similar to this compound showed effective inhibition against various bacterial and fungal strains. The activity was comparable to established antibiotics like penicillin G and ciprofloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, notably breast cancer MDA-MB-231 cells. The mechanism involved the enhancement of caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest that it may act as a microtubule-destabilizing agent, which is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Showed significant activity against mycobacterial and fungal strains, surpassing standard treatments .
Apoptosis Induction Induced apoptosis in MDA-MB-231 cells with enhanced caspase-3 activity at concentrations of 10 μM .
Microtubule Disruption Demonstrated microtubule-destabilizing effects leading to inhibited cell proliferation in cancer models .

Properties

IUPAC Name

6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3,9,14H,2,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMREGYTKNNZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reactor is loaded with 200 g (0.82 mol) of 6-chloro-5-(2-chloro-acetyl)-1,3-dihydro-indol-2-one, in 1 L of ethanol. The reaction mixture is added with 15.5 g (0.41 mol) of sodium borohydride in portions, under strong stirring, at room temperature. The temperature is kept at 15-20° C. during the addition, after that the mixture is left under stirring for about 15 h at room temperature. The mixture is then added with 250 ml of glacial acetic acid and refluxed (approx. 85° C.) for 1 hr 30 min, then 200 ml of acetic acid are added and the mixture is refluxed a further 30 min, then cooled to 20° C. The suspension is filtered and washed with ethanol and heptane. The solid product is dried under vacuum at a temperature of 60° C., to obtain 177 g (88% molar yield).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
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5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
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Reactant of Route 6
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one

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